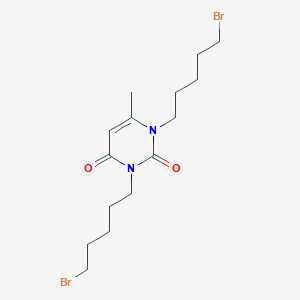
1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of bromine atoms attached to pentyl chains and a methyl group attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-methyluracil with 1,5-dibromopentane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the attached alkyl chains.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving DNA and RNA analogs due to its structural similarity to nucleotides.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with biological molecules. The bromine atoms and the pyrimidine ring can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. The compound may also interfere with enzymatic activities by binding to active sites or altering the structure of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(5-chloropentyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with chlorine atoms instead of bromine.
1,3-Bis(5-iodopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with iodine atoms instead of bromine.
1,3-Bis(5-bromopentyl)-5,5-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with additional methyl groups on the pyrimidine ring.
Uniqueness
1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of bromine atoms, which can participate in specific chemical reactions that other halogenated derivatives may not. The compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
56899-24-2 |
|---|---|
Fórmula molecular |
C15H24Br2N2O2 |
Peso molecular |
424.17 g/mol |
Nombre IUPAC |
1,3-bis(5-bromopentyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H24Br2N2O2/c1-13-12-14(20)19(11-7-3-5-9-17)15(21)18(13)10-6-2-4-8-16/h12H,2-11H2,1H3 |
Clave InChI |
GKLWEUSPZFWTIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=O)N1CCCCCBr)CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


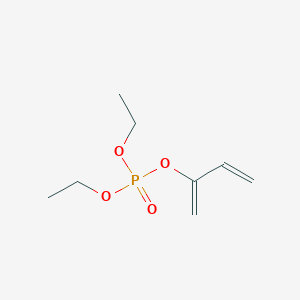
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

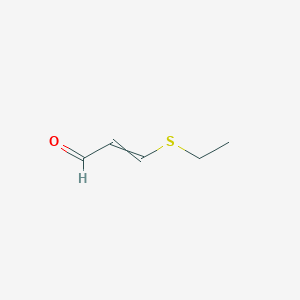
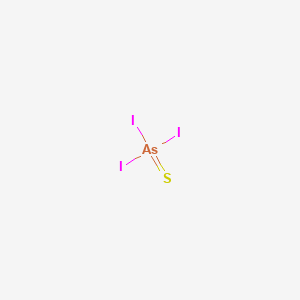



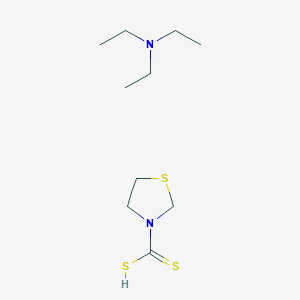
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
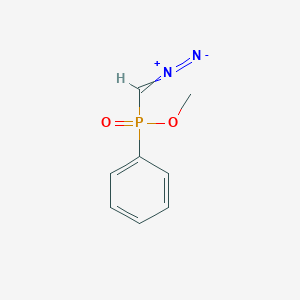
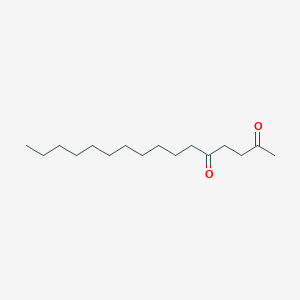
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)

